molecular formula C6H10F2O3S B8668952 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate

4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate

Cat. No.: B8668952
M. Wt: 200.21 g/mol
InChI Key: GXWFVQARKJCEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate is an organic compound that features a methanesulfonate group attached to a 4,4-difluoro-3-methyl-3-butenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate typically involves the reaction of 4,4-difluoro-3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products can include alcohols or alkanes, depending on the specific reaction conditions.

Scientific Research Applications

4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It may be used in the preparation of specialized polymers or materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the formation of a new bond with the nucleophile. This property is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-3-methyl-3-buten-1-ol: This compound is a precursor in the synthesis of 4,4-Difluoro-3-Methyl-3-Buten-1-Yl Methanesulfonate.

    Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters.

    4,4-Difluoro-3-methyl-3-butenyl Chloride: Another compound with similar reactivity but different leaving group properties.

Uniqueness

This compound is unique due to the presence of both the difluoro and methanesulfonate groups, which impart distinct reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C6H10F2O3S

Molecular Weight

200.21 g/mol

IUPAC Name

(4,4-difluoro-3-methylbut-3-enyl) methanesulfonate

InChI

InChI=1S/C6H10F2O3S/c1-5(6(7)8)3-4-11-12(2,9)10/h3-4H2,1-2H3

InChI Key

GXWFVQARKJCEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(F)F)CCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(CCO)=C(F)F
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Synthesis routes and methods II

Procedure details

To 100 ml of tetrahydrofuran, 4.45 g (36 mmol) of 4,4-difluoro-3-methyl-3-butenol and 4.59 g (40 mmol) of methanesulfonyl chloride were dissolved, followed by drop-wisely adding 4.42 g (44 mmol) of triethylamine under ice-cooling. After the end of the drop-wise addition, the reaction liquid was stirred at room temperature for 1 hour. Hydrochloric acid salt of triethylamine was filtered, followed by adding water to the filtrate and extracting with ethyl acetate. The organic layer was washed with water and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure to obtain 7.20 g (yield: 99%) of 4,4-difluoro-3-methyl-3-butenyl methanesulfonate.
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4.42 g
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4,4-difluoro-3-methyl-3-butenol
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4.45 g
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4.59 g
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100 mL
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